4-Allyloxy-1-butyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-Allyloxy-1-butyl-1H-pyrazole”, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-Allyloxy-1-butyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an allyloxy group and a butyl group attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazoles, including “4-Allyloxy-1-butyl-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
Pyrazoles, such as “4-Allyloxy-1-butyl-1H-pyrazole”, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations .Scientific Research Applications
Synthesis of Novel Heterocycles
4-Allyloxy-1-butyl-1H-pyrazole has been utilized in the synthesis of novel pyrazole-fused heterocycles, specifically dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles. This process involves a combination of Claisen rearrangement and ring-closing metathesis (RCM), employing Grubbs second generation catalyst for RCM, demonstrating the compound's utility in creating structurally complex molecules (Usami et al., 2018).
Development of Pyrazole-Fused Heterobicycles
Further research on 4-Allyloxy-1-butyl-1H-pyrazole led to the synthesis of different types of pyrazole-fused heterobicycles, including dihydropyrano[3,2-c]pyrazoles. This synthesis involved a sequence of Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis (Usami et al., 2019).
Tautomerism Studies
The compound has also been studied in the context of tautomerism. Research on NH-pyrazoles, including those related to 4-Allyloxy-1-butyl-1H-pyrazole, explored their structural properties and the tautomerism in both solution and solid states. These studies contribute to a deeper understanding of the chemical behavior of pyrazole derivatives (Cornago et al., 2009).
Insecticidal Applications
In the realm of agriculture and pest management, derivatives of 4-Allyloxy-1-butyl-1H-pyrazole, specifically those containing pyrazol-3-ols, have been explored for their insecticidal activities. This research involves designing and synthesizing compounds with potential applications as novel insecticides (Li et al., 2013).
Study of Regioselectivity in Synthesis
The compound's role in studying the regioselectivity of synthesis reactions has been highlighted, where 4-Allyloxy-1-butyl-1H-pyrazole derivatives were used to understand the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles under different reaction media, contributing to the field of organic synthesis and reaction mechanism studies (Martins et al., 2012).
Safety And Hazards
Future Directions
Pyrazole derivatives, including “4-Allyloxy-1-butyl-1H-pyrazole”, have garnered substantial interest from researchers due to their diverse biological activities and their use as synthetic intermediates in various fields . Future research will likely continue to focus on developing new synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
1-butyl-4-prop-2-enoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-5-6-12-9-10(8-11-12)13-7-4-2/h4,8-9H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSOKBWSZJMBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxy-1-butyl-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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